(2-Methyl-3-(methylthio)phenyl)boronic acid
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Overview
Description
(2-Methyl-3-(methylthio)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a methylthio group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-(methylthio)phenyl)boronic acid typically involves the reaction of 2-methyl-3-(methylthio)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid group. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of contamination and ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or alcoholic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions are carried out using reagents like bromine or nitric acid, often in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(2-Methyl-3-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-Methyl-3-(methylthio)phenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an electrophilic organic group, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar structure but lacks the methyl and methylthio substituents.
2-(Methylthio)phenylboronic acid: Similar structure but lacks the methyl group on the phenyl ring.
3-Methoxyphenylboronic acid: Similar structure but has a methoxy group instead of a methylthio group.
Uniqueness
(2-Methyl-3-(methylthio)phenyl)boronic acid is unique due to the presence of both methyl and methylthio substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(2-methyl-3-methylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5,10-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBGUMMYIROVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)SC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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